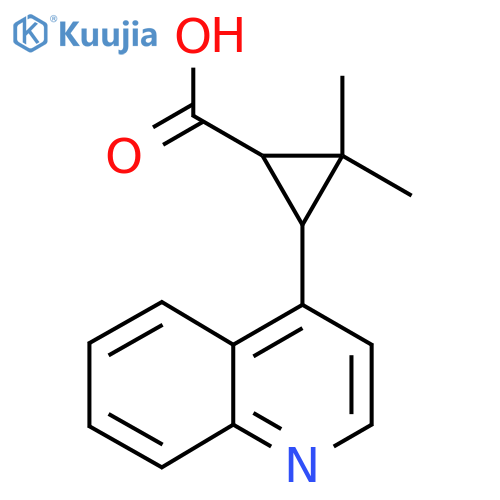Cas no 1986915-25-6 (2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid)

1986915-25-6 structure
商品名:2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
- EN300-1746417
- 1986915-25-6
-
- インチ: 1S/C15H15NO2/c1-15(2)12(13(15)14(17)18)10-7-8-16-11-6-4-3-5-9(10)11/h3-8,12-13H,1-2H3,(H,17,18)
- InChIKey: OFSULWXBQYUBOJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2C=CN=C3C=CC=CC=23)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 241.110278721g/mol
- どういたいしつりょう: 241.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.2Ų
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746417-0.1g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1746417-2.5g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1746417-5.0g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1746417-1g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1746417-10g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 10g |
$5897.0 | 2023-09-20 | ||
| Enamine | EN300-1746417-0.25g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1746417-0.05g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1746417-1.0g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1746417-10.0g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1746417-0.5g |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |
1986915-25-6 | 0.5g |
$1316.0 | 2023-09-20 |
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 関連文献
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
1986915-25-6 (2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
